Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate
Brand Name: Vulcanchem
CAS No.: 383146-92-7
VCID: VC7291891
InChI: InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3
SMILES: COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate

CAS No.: 383146-92-7

Cat. No.: VC7291891

Molecular Formula: C14H17Cl2NO2

Molecular Weight: 302.2

* For research use only. Not for human or veterinary use.

Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate - 383146-92-7

Specification

CAS No. 383146-92-7
Molecular Formula C14H17Cl2NO2
Molecular Weight 302.2
IUPAC Name methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3
Standard InChI Key QXFMEVKESNPQQL-UHFFFAOYSA-N
SMILES COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate (CAS 383146-92-7) comprises a piperidine ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 4-position with a methyl ester (Figure 1). The piperidine ring adopts a chair conformation, with the benzyl and ester groups occupying equatorial positions to minimize steric strain . Key molecular parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₇Cl₂NO₂
Molecular Weight302.2 g/mol
Boiling Point (Predicted)367.0 ± 42.0 °C
Density (Predicted)1.273 ± 0.06 g/cm³
pKa (Predicted)6.98 ± 0.10

The dichlorobenzyl moiety enhances lipophilicity (clogP ≈ 3.2), potentially improving blood-brain barrier permeability compared to non-halogenated analogs . The methyl ester serves as a prodrug motif, hydrolyzable in vivo to the corresponding carboxylic acid.

Synthesis and Manufacturing

Synthetic Route

The synthesis follows a multi-step sequence starting from 4-piperidinecarboxylic acid (Figure 2) :

Step 1: Esterification
4-Piperidinecarboxylic acid undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) to yield methyl 4-piperidinecarboxylate hydrochloride. Optimal conditions involve a 1:2 mass ratio of acid to SOCl₂ and reflux for 3 hours .

Step 2: N-Alkylation
The hydrochloride salt is alkylated with 3,4-dichlorobenzyl bromide using triethylamine (TEA) as a base. A molar ratio of 1:1.2:2 (piperidine ester : benzyl bromide : TEA) under reflux for 8 hours achieves 85% conversion .

Step 3: Purification
Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Final purification via recrystallization from ethanol/water yields 78% pure compound .

Process Optimization

Critical parameters include:

  • Temperature Control: Exothermic alkylation requires gradual reagent addition to maintain 60–70°C .

  • Solvent Selection: Methanol facilitates both esterification and alkylation, minimizing intermediate isolation .

  • Scalability: Batch sizes up to 5 kg have been reported with consistent yields (±2%) .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)
Water0.12 ± 0.03
Ethanol45.6 ± 2.1
Dichloromethane112.3 ± 4.8

The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing, such as dimethyl sulfoxide (DMSO) solubilization .

Stability Studies

  • Thermal Stability: Decomposition onset at 189°C (DSC), indicating suitability for standard storage .

  • Hydrolytic Stability: t₁/₂ = 14 days in pH 7.4 buffer at 37°C, slower than analogous esters due to steric hindrance .

Comparative Analysis with Structural Analogs

CompoundKey Structural FeaturelogPBioactivity
Methyl 1-(2,6-dichlorobenzyl)-4-piperidinecarboxylate2,6-Dichloro substitution3.5Reduced CNS penetration
Methyl 1-benzyl-4-piperidinecarboxylateNon-halogenated benzyl2.1Lower metabolic stability

The 3,4-dichloro configuration optimizes lipophilicity and target engagement compared to other positional isomers .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to:

  • Antipsychotic candidates (via carboxylic acid metabolites) .

  • Anticonvulsant analogs through further N-functionalization .

Material Science Applications

  • Liquid Crystals: The rigid benzyl-piperidine core enables mesophase formation (Tm = 148°C) .

  • Coordination Complexes: Binds transition metals (e.g., Cu²⁺) for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator